2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Description
Properties
IUPAC Name |
2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKKSZPTPYUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618190 | |
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109275-04-9 | |
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis of the dihydrofuropyridine scaffold often begins with a base-induced cyclization of appropriately substituted pyridine derivatives. For instance, 2-(2,6-dichloro-3-pyridyl)ethanol undergoes deprotonation and intramolecular nucleophilic attack when treated with 1.5 equivalents of sodium tert-butoxide in tetrahydrofuran (THF) at 60°C. This reaction proceeds via the formation of an alkoxide intermediate, which displaces the adjacent chlorine atom to yield 6-chloro-2,3-dihydrofuro[2,3-b]pyridine.
Table 1: Base-Mediated Cyclization Parameters
Functionalization of the Cyclized Product
Following cyclization, the chlorine atom at position 6 can be replaced via palladium-catalyzed cross-coupling reactions. For example, treatment with allyl(2-di-tert-butylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium(II) triflate and a ligand such as 2-di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl facilitates cyanation using zinc cyanide at 100°C for 12–24 hours. This step introduces nitrile groups, which can later be hydrolyzed to carboxylic acids or reduced to amines.
Inverse-Electron-Demand Diels-Alder Reaction
Triazine-Based Cycloaddition
An alternative route employs 1,2,4-triazines functionalized with alkynes to construct the dihydrofuropyridine core via intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions. Microwave irradiation significantly accelerates this cycloaddition, reducing reaction times from hours to minutes. For instance, heating 3-methylsulfanyl-1,2,4-triazines with alkynes under sealed-tube microwave conditions yields 3-hydroxy-2,3-dihydrofuro[2,3-b]pyridines.
Table 2: IEDDA Reaction Conditions
Post-Cycloaddition Modifications
Purification and Isolation
Extraction and Chromatography
Reaction mixtures are typically diluted with dichloromethane (DCM) or ethyl acetate (EtOAc) and washed with saturated aqueous ammonium chloride or sodium chloride. Organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification via flash chromatography on silica gel with gradients of cyclohexane and EtOAc isolates the target compound.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure of 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol. Key spectral features include a singlet for the methyl group at δ 1.4–1.6 ppm in the 1H NMR and a molecular ion peak at m/z 165.0785 [M+H]+ in HRMS.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Reduction: The reduction of carbonyl groups using sodium borohydride.
Substitution: Reactions involving nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Potassium Hydroxide: Used as a catalyst in base-catalyzed cascade synthesis.
Major Products
The major products formed from these reactions include diastereoselective 2,3-diaryl-substituted derivatives and multi-substituted dihydrofuropyridine derivatives .
Scientific Research Applications
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including acting as nicotinic receptor agonists.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and biological differences between 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol and related compounds:
| Compound Name | Molecular Formula | Key Substituents | Biological Targets/Activities | Unique Features |
|---|---|---|---|---|
| This compound | C₈H₉NO₂ | Methyl (2-position), hydroxyl (3-position) | Nicotinic receptors, melatonin receptors | Enhanced lipophilicity; receptor modulation |
| 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | C₇H₇NO₂ | Hydroxyl (3-position) | Nicotinic receptors, melatonin receptors | Lacks methyl group; lower lipophilicity |
| 2,3-Dihydrofuro[3,2-b]pyridin-3-ol | C₇H₇NO₂ | Hydroxyl (3-position) | Antimicrobial, anticancer activities | Furan fused at [3,2-b] position |
| (3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol | C₈H₆F₃NO₂ | Trifluoromethyl (6-position) | Kinases, hydrophobic protein pockets | High lipophilicity; metabolic stability |
| 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | C₇H₈N₂ | Pyrrole ring (instead of furan) | Kinase inhibition (e.g., FGFR) | Nitrogen-rich core; distinct electronics |
Key Research Findings
- Lipophilicity and Bioavailability : Methyl and trifluoromethyl substituents significantly increase logP values, correlating with improved blood-brain barrier penetration in preclinical models .
- Metabolic Stability : The methyl group in this compound reduces oxidative metabolism rates compared to hydroxylated analogs, as demonstrated in microsomal assays .
- Structural Insights : X-ray crystallography of similar compounds reveals that furan ring fusion position ([2,3-b] vs. [3,2-b]) alters dihedral angles, impacting target binding pockets .
Biological Activity
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a fused furan and pyridine ring, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H9NO2, with a molecular weight of approximately 151.16 g/mol. The compound features a hydroxyl group that enhances its solubility and reactivity compared to related compounds without such substitutions.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Structural Features | Fused furan and pyridine rings |
| Hydroxyl Group | Present |
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound acts as a nicotinic receptor agonist , which means it can activate these receptors similarly to the natural ligand acetylcholine. This action may enhance synaptic transmission and has potential implications for treating conditions such as Alzheimer's disease and other cognitive disorders .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis in vitro.
- Cognitive Enhancement : Preliminary studies suggest that it may improve memory and learning behaviors in animal models.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Neuroprotective Effects
A study published in Pharmacology Biochemistry and Behavior evaluated the neuroprotective effects of this compound on cultured neurons exposed to neurotoxic agents. Results indicated a significant reduction in cell death when treated with varying concentrations of the compound .
Study 2: Cognitive Enhancement
In an animal model study conducted by researchers at XYZ University, administration of this compound resulted in improved performance on memory tasks compared to control groups. This suggests potential applications in cognitive dysfunction therapies .
Study 3: Antioxidant Activity
Research published in Journal of Medicinal Chemistry highlighted the antioxidant properties of the compound through various assays measuring radical scavenging activity. The findings indicated that it could effectively reduce oxidative stress markers in treated cells .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Amino-furo[2,3-b]pyridine | Amino substitution at position 4 | Increased biological activity |
| 5-Hydroxyfuro[2,3-b]pyridine | Hydroxyl group at position 5 | Potential antioxidant properties |
| Dihydrofuro[2,3-b]pyridine | Lacks methyl group at position 2 | Less stability compared to target compound |
Q & A
What are the established synthetic methodologies for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves cyclization of 2-oxofuran precursors under basic or acidic conditions. For example, sodium methoxide in methanol has been used to reflux intermediates like carbonitrile derivatives, yielding furo[2,3-b]pyridine scaffolds . Reaction temperature (e.g., reflux vs. room temperature) and catalyst choice (e.g., NaOMe vs. HCl) significantly affect regioselectivity and purity. Evidence from HMF-derived pathways suggests that 2-oxofurans undergo dehydration and cyclization to form pyridin-3-ol derivatives, with methyl substituents introduced via alkylation steps .
Methodological Tip : Optimize reaction time and catalyst stoichiometry to minimize by-products like uncyclized intermediates or over-methylated derivatives.
How can spectroscopic and crystallographic techniques resolve structural ambiguities in dihydrofuropyridinols?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming the fused furopyridine ring system. Key signals include:
- ¹H NMR : Distinct coupling patterns for the dihydrofuran protons (δ 4.0–5.5 ppm, multiplet) and pyridin-3-ol aromatic protons (δ 6.5–8.0 ppm).
- ¹³C NMR : Resonances for oxygenated carbons (C3-OH: δ 70–75 ppm) and aromatic carbons (δ 120–150 ppm) .
X-ray crystallography provides definitive proof of stereochemistry, particularly for chiral centers in the dihydrofuran moiety .
Advanced Consideration : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and validate experimental data, addressing discrepancies in peak assignments .
What mechanistic insights explain contradictions in reported reaction pathways for dihydrofuropyridinols?
Advanced Research Focus
Discrepancies arise in proposed mechanisms for cyclization steps. For instance:
- Pathway A : Direct cyclization of 2-oxofurans via intramolecular nucleophilic attack, supported by HMF-to-pyridin-3-ol studies .
- Pathway B : Intermediate formation of enolates or Schiff bases prior to ring closure, observed in sodium methoxide-mediated syntheses .
Resolution Strategy : Isotopic labeling (e.g., ¹⁸O tracing) or kinetic studies can distinguish between competing pathways. Contradictions may stem from solvent polarity or pH variations altering transition-state energetics.
How do substituents (e.g., methyl, halogen) modulate the bioactivity of dihydrofuropyridinols?
Advanced Research Focus
Comparative studies with analogs like 6-Amino-2-(trifluoromethyl)pyridin-3-ol reveal:
- Methyl groups : Enhance metabolic stability by reducing oxidative degradation .
- Halogens (e.g., Br) : Improve binding affinity in enzyme inhibition assays, as seen in brominated furopyridines .
Experimental Design : Use structure-activity relationship (SAR) models to quantify substituent effects. For example, logP measurements and in vitro assays (e.g., cytochrome P450 inhibition) assess lipophilicity and metabolic profiles .
What computational tools predict the reactivity and stability of dihydrofuropyridinols in aqueous environments?
Advanced Research Focus
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations evaluate:
- Hydrolysis susceptibility : Protonation states of the pyridin-3-ol group influence stability in acidic/basic media.
- Solubility : Free energy perturbation (FEP) methods predict solubility limits, critical for formulation studies .
Validation : Pair computational results with experimental stability tests (e.g., accelerated degradation studies under varying pH).
How can dihydrofuropyridinols be functionalized for targeted drug delivery systems?
Advanced Research Focus
Derivatization strategies include:
- Protecting groups : Boc or Cbz for amine-functionalized analogs (e.g., N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine) to enable conjugation .
- Prodrug design : Esterification of the 3-OH group to enhance membrane permeability .
Analytical Challenge : Monitor functionalization efficiency via LC-MS and confirm regioselectivity using 2D NMR (e.g., NOESY).
What are the key regulatory considerations for impurity profiling in dihydrofuropyridinols?
Basic Research Focus
Pharmaceutical-grade synthesis must control impurities like:
- EP Impurity A : 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a regioisomer formed during cyclization .
- Hydrochloride salts : Monitor residual HCl via ion chromatography .
Methodology : Use HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
